Cas no 2680677-10-3 (4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)

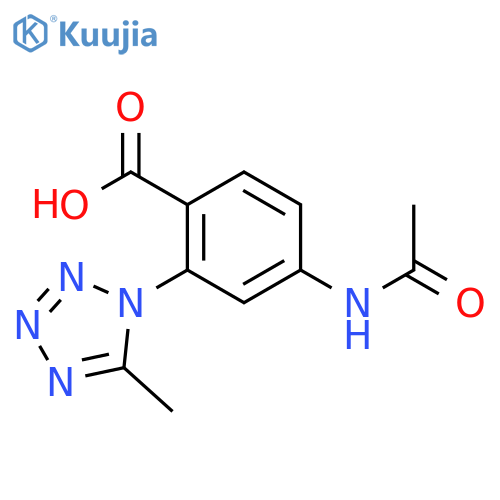

2680677-10-3 structure

商品名:4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28280913

- 4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

- 2680677-10-3

-

- インチ: 1S/C11H11N5O3/c1-6-13-14-15-16(6)10-5-8(12-7(2)17)3-4-9(10)11(18)19/h3-5H,1-2H3,(H,12,17)(H,18,19)

- InChIKey: WXKSAQZMLLXENK-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC(=CC=1N1C(C)=NN=N1)NC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 261.08618923g/mol

- どういたいしつりょう: 261.08618923g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 110Ų

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28280913-0.5g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 0.5g |

$520.0 | 2023-09-09 | ||

| Enamine | EN300-28280913-5.0g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-28280913-0.25g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 0.25g |

$498.0 | 2023-09-09 | ||

| Enamine | EN300-28280913-1.0g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-28280913-0.05g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 0.05g |

$455.0 | 2023-09-09 | ||

| Enamine | EN300-28280913-10.0g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-28280913-5g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 5g |

$1572.0 | 2023-09-09 | ||

| Enamine | EN300-28280913-2.5g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 2.5g |

$1063.0 | 2023-09-09 | ||

| Enamine | EN300-28280913-0.1g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 0.1g |

$476.0 | 2023-09-09 | ||

| Enamine | EN300-28280913-1g |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |

2680677-10-3 | 1g |

$541.0 | 2023-09-09 |

4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2680677-10-3 (4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量